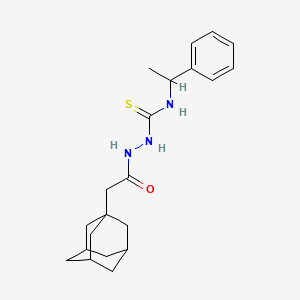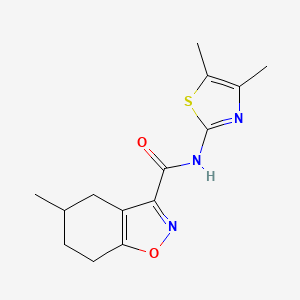![molecular formula C24H25N3O3S B4365616 2-{4-[(2-methoxyphenoxy)methyl]benzoyl}-N-(1-phenylethyl)hydrazinecarbothioamide](/img/structure/B4365616.png)
2-{4-[(2-methoxyphenoxy)methyl]benzoyl}-N-(1-phenylethyl)hydrazinecarbothioamide
Overview
Description
2-{4-[(2-methoxyphenoxy)methyl]benzoyl}-N-(1-phenylethyl)hydrazinecarbothioamide, commonly known as MPB or MPBH, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPBH is a thiosemicarbazone derivative that exhibits a broad range of pharmacological activities, including antitumor, antiviral, and antiprotozoal effects.
Scientific Research Applications
MPBH has been extensively studied for its potential therapeutic applications. One of the most promising applications of MPBH is in cancer treatment. MPBH has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. MPBH exerts its antitumor effects by inducing apoptosis, inhibiting angiogenesis, and suppressing metastasis.
In addition to its antitumor effects, MPBH has also been shown to have antiviral and antiprotozoal activities. MPBH has been shown to inhibit the replication of human immunodeficiency virus (HIV) and hepatitis C virus (HCV). MPBH has also been shown to be effective against protozoan parasites, such as Trypanosoma brucei and Leishmania donovani.
Mechanism of Action
The mechanism of action of MPBH is not fully understood. However, it is believed that MPBH exerts its pharmacological effects by interfering with various cellular processes, such as DNA synthesis, protein synthesis, and cell signaling pathways. MPBH has been shown to inhibit the activity of ribonucleotide reductase, an enzyme involved in DNA synthesis. MPBH also inhibits the activity of proteasomes, which are involved in protein degradation. Furthermore, MPBH has been shown to activate the p53 tumor suppressor pathway, leading to apoptosis of cancer cells.
Biochemical and Physiological Effects:
MPBH has been shown to have several biochemical and physiological effects. MPBH has been shown to induce oxidative stress and DNA damage in cancer cells, leading to apoptosis. MPBH also inhibits the activity of matrix metalloproteinases, which are involved in tumor invasion and metastasis. Furthermore, MPBH has been shown to modulate the immune system by increasing the production of cytokines and activating immune cells.
Advantages and Limitations for Lab Experiments
MPBH has several advantages for lab experiments. MPBH is relatively easy to synthesize and purify, making it suitable for further research and development. MPBH has also been shown to be effective against a broad range of cancer cell lines, making it a promising candidate for cancer treatment. However, one of the limitations of MPBH is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research and development of MPBH. One of the most promising directions is the development of MPBH-based cancer therapeutics. MPBH has shown promising results in preclinical studies, and further research is needed to evaluate its efficacy and safety in clinical trials. Another future direction is the development of MPBH-based antiviral and antiprotozoal agents. MPBH has shown efficacy against several viral and protozoal pathogens, and further research is needed to evaluate its potential as a therapeutic agent. Finally, further research is needed to elucidate the mechanism of action of MPBH and to identify its molecular targets, which could lead to the development of more potent and selective MPBH derivatives.
properties
IUPAC Name |
1-[[4-[(2-methoxyphenoxy)methyl]benzoyl]amino]-3-(1-phenylethyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O3S/c1-17(19-8-4-3-5-9-19)25-24(31)27-26-23(28)20-14-12-18(13-15-20)16-30-22-11-7-6-10-21(22)29-2/h3-15,17H,16H2,1-2H3,(H,26,28)(H2,25,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZYQCWAGSNQMRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=S)NNC(=O)C2=CC=C(C=C2)COC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(4-ethoxyphenyl)-2-{[4-(2-thienyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B4365545.png)
![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-2-{[4-(2-thienyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B4365552.png)
![4-({3-[(2-bromophenoxy)methyl]-4-methoxybenzoyl}amino)-1-ethyl-N-(2-furylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B4365567.png)
![1-({1-[(3-chloro-4-fluorophenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-3,5-bis(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4365568.png)
![3-amino-N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4365573.png)

![2-{2-[(2,4-difluorophenoxy)methyl]benzoyl}-N-1-naphthylhydrazinecarbothioamide](/img/structure/B4365591.png)

![2-{5-[(4-bromophenoxy)methyl]-2-furoyl}-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide](/img/structure/B4365607.png)
![2-{3-[(2-chlorophenoxy)methyl]-4-methoxybenzoyl}-N-(2-phenylethyl)hydrazinecarbothioamide](/img/structure/B4365612.png)
![2-{5-[(4-ethylphenoxy)methyl]-2-furoyl}-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide](/img/structure/B4365619.png)
![2-{3-[(4-bromophenoxy)methyl]benzoyl}-N-(1-phenylethyl)hydrazinecarbothioamide](/img/structure/B4365623.png)
![2-({[5-(1-methyl-1H-pyrazol-3-yl)-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-N-(1-phenylethyl)hydrazinecarbothioamide](/img/structure/B4365631.png)